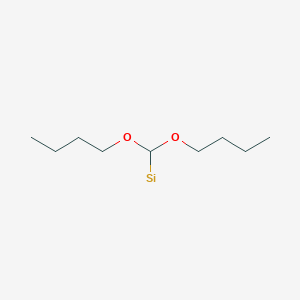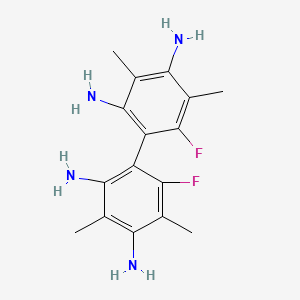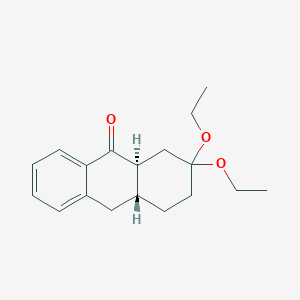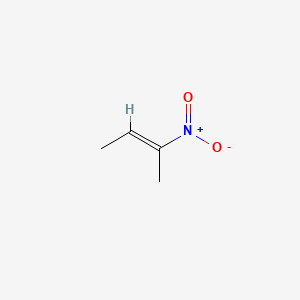
4,9-Dodecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,9-Dodecanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups located at the 4th and 9th positions of the dodecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,9-Dodecanedione can be synthesized through several methods. One common approach involves the oxidation of 4,9-dodecanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically requires an inert atmosphere and controlled temperature to prevent over-oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic oxidation of dodecane using metal catalysts such as platinum or palladium. This method offers higher yields and is more scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,9-Dodecanedione undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into carboxylic acids.
Reduction: Reduction using agents like sodium borohydride (NaBH4) can yield 4,9-dodecanediol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents, Organolithium compounds
Major Products:
Oxidation: Carboxylic acids
Reduction: 4,9-Dodecanediol
Substitution: Various substituted dodecanediones
Scientific Research Applications
4,9-Dodecanedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4,9-Dodecanedione involves its interaction with specific molecular targets, primarily through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical reactions. The compound can also participate in redox reactions, influencing cellular oxidative states and metabolic pathways.
Comparison with Similar Compounds
6,7-Dodecanedione: Another diketone with ketone groups at the 6th and 7th positions.
4,6-Nonanedione: A shorter chain diketone with ketone groups at the 4th and 6th positions.
Comparison: 4,9-Dodecanedione is unique due to the positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. Compared to 6,7-Dodecanedione, it has a longer carbon chain, which can affect its solubility and interaction with other molecules. The specific positioning of the ketone groups in this compound also makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
1490-38-6 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
dodecane-4,9-dione |
InChI |
InChI=1S/C12H22O2/c1-3-7-11(13)9-5-6-10-12(14)8-4-2/h3-10H2,1-2H3 |
InChI Key |
ATYOIKSGVNLFRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CCCCC(=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-1,2-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one 5-oxide](/img/structure/B14748076.png)
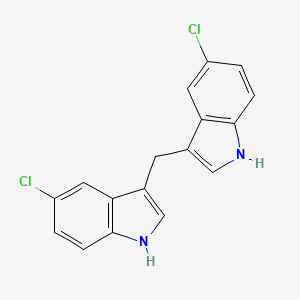
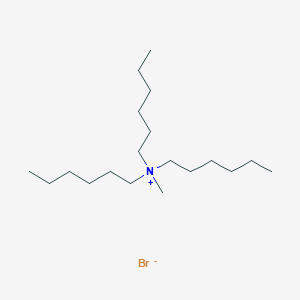
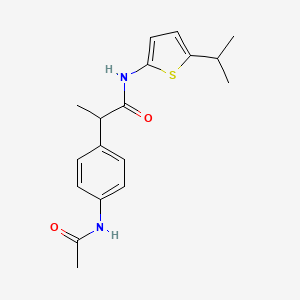
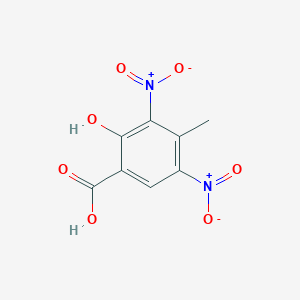
![ethyl 5-amino-4-(2-chlorophenyl)-2,7,7-trimethyl-4,6,8,9-tetrahydro-1H-benzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B14748107.png)
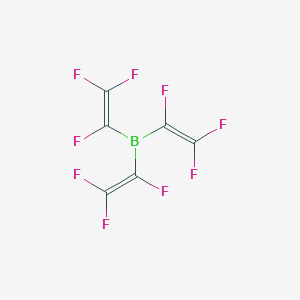
![1-Chloro-3-[1-[1-(3-chlorophenyl)ethenoxy]ethenyl]benzene](/img/structure/B14748123.png)
![4,4-Dichloro-12-phenyl-10,11,12-triazapentacyclo[6.5.1.0(2,7).0(3,5).0(9,13)]tetradec-10-ene](/img/structure/B14748130.png)
